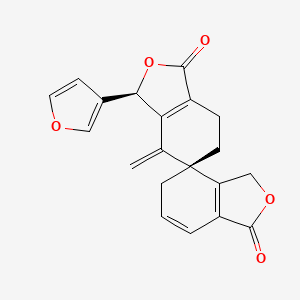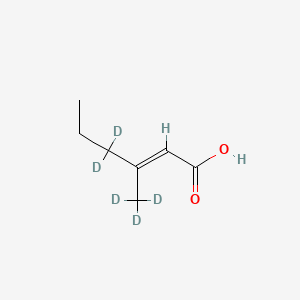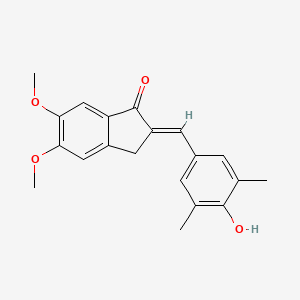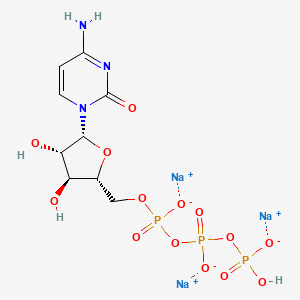
NBD-Pen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of NBD-Pen involves a reaction between 4-amino-2,2,6-trimethyl-6-pentylpiperidine-1-oxyl and NBD-F . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product.
化学反応の分析
NBD-Pen undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: The compound can also undergo reduction reactions, which may alter its fluorescence properties.
Substitution: This compound is reactive towards amines and biothiols, which can lead to substitution reactions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles such as amines and biothiols. The major products formed from these reactions vary but often include modified versions of the original compound with altered fluorescence properties .
科学的研究の応用
NBD-Pen has a wide range of scientific research applications:
作用機序
NBD-Pen exerts its effects through a fluorescence turn-on mechanism. When it encounters lipid radicals, the compound undergoes a chemical reaction that results in the emission of fluorescence. This allows for the real-time detection of lipid radicals in living cells . The molecular targets of this compound include lipid radicals and other reactive oxygen species, which are involved in various cellular pathways related to oxidative stress and inflammation .
類似化合物との比較
NBD-Pen is unique in its high sensitivity and specificity for detecting lipid radicals. Similar compounds include:
BODIPY-labeled lipids: These compounds are also used as fluorescent probes but have different fluorescence properties and applications compared to this compound.
Nitrobenzofurazan (NBD): A fluorescent compound with similar properties but different applications in biomolecular sensing.
This compound stands out due to its specific application in detecting lipid radicals and its high sensitivity in various biological and chemical contexts .
特性
分子式 |
C19H28N5O4 |
|---|---|
分子量 |
390.5 g/mol |
InChI |
InChI=1S/C19H28N5O4/c1-5-6-7-10-19(4)12-13(11-18(2,3)24(19)27)20-14-8-9-15(23(25)26)17-16(14)21-28-22-17/h8-9,13,20H,5-7,10-12H2,1-4H3 |
InChIキー |
VSTUKLJBZYNKPA-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1(CC(CC(N1[O])(C)C)NC2=CC=C(C3=NON=C23)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-oxidanyl-~{N}-[2,3,5,6-tetrakis(fluoranyl)-4-phenyl-phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B12378160.png)
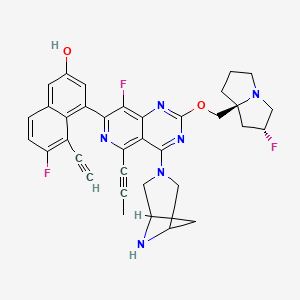
![dipotassium;[13-(2,5-dicarboxyphenyl)-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12378172.png)


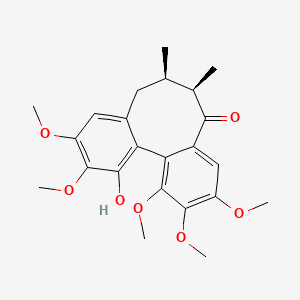
![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12378197.png)
